molecular formula C16H24N2O3S B431488 3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide CAS No. 510736-60-4

3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide

Cat. No. B431488
CAS RN: 510736-60-4
M. Wt: 324.4g/mol
InChI Key: DXGUMXOGWAWMLJ-UHFFFAOYSA-N
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Description

“3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide” is a chemical compound with the molecular formula C16H24N2O3S . It has a molecular weight of 324.44 .


Synthesis Analysis

The synthesis of compounds similar to “3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide” often involves the use of pyrrolidine rings . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide” includes a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide” include a molecular weight of 324.44 and a molecular formula of C16H24N2O3S .

Future Directions

The future directions in the study and application of “3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and investigating the influence of steric factors on biological activity .

properties

IUPAC Name

3,3-dimethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-16(2,3)12-15(19)17-13-6-8-14(9-7-13)22(20,21)18-10-4-5-11-18/h6-9H,4-5,10-12H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGUMXOGWAWMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801632
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,3-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide

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